Recoflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Flavones have been recognized for their potential anticancer properties . They act on multiple anticancer targets, and new flavone analogs have been designed and evaluated for their anticancer activity .

- The methods of application often involve the synthesis of flavones and their administration to cancer cells or animal models .

- The outcomes of these studies have shown promising results, with some flavones exhibiting significant anticancer activity .

- Flavones are known for their antioxidant properties . They can neutralize free radicals, which are harmful compounds that can cause cellular damage .

- The methods of application often involve the extraction of flavones from natural sources and their administration to biological systems under oxidative stress .

- The outcomes of these studies have shown that flavones can effectively reduce oxidative stress and prevent cellular damage .

- Flavones have been recognized for their antimicrobial properties . They have been used to combat various types of bacteria and other microbes .

- The methods of application often involve the synthesis or extraction of flavones and their administration to microbial cultures .

- The outcomes of these studies have shown that flavones can effectively inhibit the growth of various microbes .

- Flavones have been recognized for their anti-inflammatory properties . They have been used to treat various inflammatory diseases .

- The methods of application often involve the synthesis or extraction of flavones and their administration to biological systems under inflammatory conditions .

- The outcomes of these studies have shown that flavones can effectively reduce inflammation and alleviate symptoms of inflammatory diseases .

- Flavones have been recognized for their antiviral properties . They have been used to combat various types of viruses .

- The methods of application often involve the synthesis or extraction of flavones and their administration to viral cultures or animal models .

- The outcomes of these studies have shown that flavones can effectively inhibit the replication of various viruses .

- Flavones have been the subject of various synthesis research studies . Researchers have developed numerous methodologies for the synthesis of flavones .

- The methods of application often involve the synthesis of flavones using various chemical reactions .

- The outcomes of these studies have led to the development of efficient and versatile methods for the synthesis of flavones .

Anticancer Research

Antioxidant Research

Antimicrobial Research

Anti-inflammatory Research

Antiviral Research

Synthesis Research

- Flavonoids have shown potential in neuroprotective research. They have been found to protect neuronal cells and potentially mitigate the progression of diseases such as Parkinson’s Disease .

- The methods of application often involve the synthesis or extraction of flavonoids and their administration to neuronal cultures or animal models .

- The outcomes of these studies have shown that flavonoids can effectively protect neuronal cells and potentially slow down the progression of neurodegenerative diseases .

- Flavonoids have been recognized for their potential cardiovascular benefits .

- The methods of application often involve the synthesis or extraction of flavonoids and their administration to biological systems under cardiovascular stress .

- The outcomes of these studies have shown that flavonoids can effectively reduce cardiovascular stress and prevent cardiovascular damage .

- Flavonoids have been recognized for their hepatoprotective properties .

- The methods of application often involve the synthesis or extraction of flavonoids and their administration to biological systems under hepatic stress .

- The outcomes of these studies have shown that flavonoids can effectively reduce hepatic stress and prevent hepatic damage .

- Flavonoids have been recognized for their nephroprotective properties .

- The methods of application often involve the synthesis or extraction of flavonoids and their administration to biological systems under renal stress .

- The outcomes of these studies have shown that flavonoids can effectively reduce renal stress and prevent renal damage .

- Flavonoids have been recognized for their gastroprotective properties .

- The methods of application often involve the synthesis or extraction of flavonoids and their administration to biological systems under gastric stress .

- The outcomes of these studies have shown that flavonoids can effectively reduce gastric stress and prevent gastric damage .

- Flavonoids have been recognized for their dermatological benefits .

- The methods of application often involve the synthesis or extraction of flavonoids and their administration to biological systems under skin stress .

- The outcomes of these studies have shown that flavonoids can effectively reduce skin stress and prevent skin damage .

Neuroprotective Research

Cardiovascular Research

Hepatoprotective Research

Nephroprotective Research

Gastroprotective Research

Dermatological Research

- Flavonoids have shown potential in immunomodulatory research. They have been found to modulate the immune system components, offering direct applications in both basic research and clinical therapy .

- The methods of application often involve the synthesis or extraction of flavonoids and their administration to biological systems under immune stress .

- The outcomes of these studies have shown that flavonoids can effectively modulate immunity, attenuate the clinical course of a disease and restore homeostasis .

- Flavonoids have been recognized for their potential benefits in metabolic research . They have been used to study various metabolic disorders .

- The methods of application often involve the synthesis or extraction of flavonoids and their administration to biological systems under metabolic stress .

- The outcomes of these studies have shown that flavonoids can effectively reduce metabolic stress and prevent metabolic damage .

Immunomodulatory Research

Metabolic Research

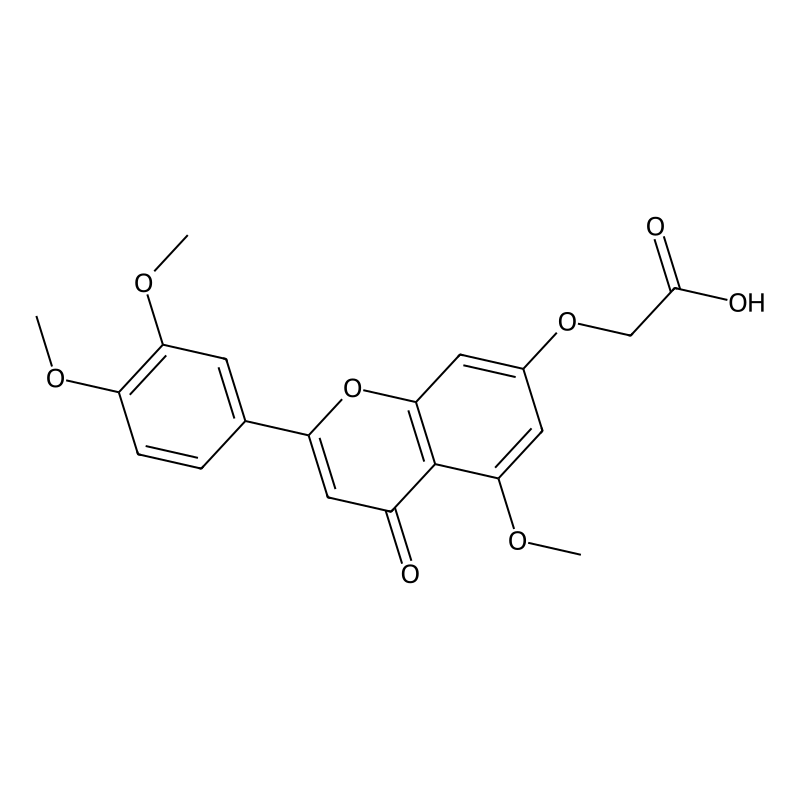

Recoflavone is a flavonoid compound with the chemical formula and a molecular weight of approximately 386.36 g/mol. It is primarily known for its gastroprotective properties and has been investigated for various therapeutic applications, including the treatment of acute gastritis, chronic gastritis, and dry eye syndrome . Recoflavone is recognized as a derivative of eupatilin, a natural flavonoid, and exhibits significant biological activity that makes it a subject of interest in pharmaceutical research.

Studies suggest that Recoflavone's therapeutic effects might be due to its anti-inflammatory properties. It may achieve this by modulating the activity of specific enzymes involved in the inflammatory response []. Additionally, research indicates that Recoflavone might protect the gastric mucosa, the lining of the stomach, by increasing mucus production and reducing oxidative stress []. However, the precise mechanisms require further investigation.

- Condensation Reactions: The initial step often involves the condensation of appropriate aromatic aldehydes with ketones to form chalcones.

- Cyclization: The chalcone undergoes cyclization to form flavanones, which can then be further modified.

- Bromination and Dehydrobromination: These reactions can be employed to introduce bromine atoms into the structure, followed by elimination reactions to yield the final flavone structure .

The detailed mechanisms may vary based on specific synthetic routes but generally follow established pathways in flavonoid chemistry.

Recoflavone exhibits multiple biological activities:

- Gastroprotective Effects: It promotes gastric epithelial cell migration and enhances wound healing through the mTOR signaling pathway .

- Anti-inflammatory Properties: Recoflavone has been shown to inhibit inflammatory pathways, particularly by modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappa-B) .

- Antioxidant Activity: Like many flavonoids, it possesses antioxidant properties that help combat oxidative stress in cells.

These properties contribute to its potential therapeutic applications in gastrointestinal disorders and other inflammatory conditions.

Several methods have been developed for synthesizing Recoflavone:

- Von Kostanecki Method: This classical method involves the condensation of benzaldehyde with acetophenone, followed by a series of bromination and cyclization steps to yield the final flavone structure .

- One-Step Synthesis: Recent advancements have proposed one-step synthetic routes that simplify the process while maintaining yield and purity.

- Natural Extraction: Although less common for large-scale production, Recoflavone can also be isolated from natural sources containing eupatilin derivatives.

These methods highlight the versatility and adaptability of synthetic strategies in flavonoid chemistry.

Recoflavone has several promising applications:

- Pharmaceutical Development: Investigated for its potential use in treating gastrointestinal disorders due to its gastroprotective effects .

- Cosmetic Industry: Its antioxidant properties make it suitable for formulations aimed at skin protection and anti-aging.

- Nutraceuticals: As a dietary supplement, it may provide health benefits related to inflammation and oxidative stress.

These applications underscore its multifunctional nature as both a therapeutic agent and a health supplement.

Research on Recoflavone's interactions focuses on its effect on various biochemical pathways:

- Nuclear Factor Kappa-B Pathway: Studies indicate that Recoflavone may inhibit this pathway, which plays a critical role in inflammation and immune responses .

- mTOR Pathway: Its action on this pathway suggests potential benefits in cellular growth and repair mechanisms, particularly relevant in wound healing contexts .

Such interactions highlight the compound's potential as a modulator of key biological processes.

Several compounds share structural similarities with Recoflavone, each exhibiting unique biological activities:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Eupatilin | Natural source; known for similar gastroprotective effects. | |

| Luteolin | Strong antioxidant; anti-inflammatory properties. | |

| Quercetin | Widely studied for cardiovascular benefits; potent antioxidant. | |

| Apigenin | Exhibits anti-cancer properties; neuroprotective effects. |

While these compounds share structural characteristics typical of flavonoids, Recoflavone's specific combination of gastroprotective and anti-inflammatory activities distinguishes it from others in this class.

Recoflavone, with the molecular formula C₂₀H₁₈O₈ and Chemical Abstracts Service number 203191-10-0, exists as a crystalline solid under ambient conditions [1] [2] [3]. The compound exhibits a density of 1.3 ± 0.1 grams per cubic centimeter, indicating a relatively compact crystal packing arrangement [2]. Current literature does not provide detailed crystallographic data obtained through X-ray diffraction analysis, representing a significant gap in the structural characterization of this flavonoid derivative.

The solid-state properties of Recoflavone are influenced by its molecular architecture, which consists of a flavone backbone with specific methoxy and carboxyacetic acid substituents [4] [5]. The three-dimensional crystal structure would be expected to involve hydrogen bonding networks, particularly through the carboxylic acid functional group at the 7-position and the multiple ether oxygen atoms present in the molecule [1] [4]. The absence of reported polymorphic forms suggests that Recoflavone may exhibit a single, thermodynamically stable crystal form under standard conditions, though comprehensive polymorph screening has not been documented in the available literature .

The molecular packing in the crystal lattice would be expected to maximize intermolecular interactions, including π-π stacking between the aromatic flavone rings and hydrogen bonding involving the carboxylic acid group [7]. These interactions would contribute to the observed density and influence other solid-state properties such as mechanical strength and dissolution characteristics.

Thermodynamic Parameters: Melting Point, Boiling Point, and Solubility Profiling

Thermal Behavior

The thermodynamic characterization of Recoflavone reveals distinct thermal properties that influence its pharmaceutical handling and processing. The boiling point has been computationally predicted to be 617.7 ± 55.0 degrees Celsius at 760 millimeters of mercury, indicating significant thermal stability at elevated temperatures [2] [8]. The flash point, an important safety parameter for handling and processing, is estimated at 221.2 ± 25.0 degrees Celsius [2] [8].

Notably, experimental melting point data for Recoflavone is not available in the current literature, representing a critical gap in the thermal characterization of this compound [8]. This absence of melting point data suggests that systematic thermal analysis using techniques such as differential scanning calorimetry has not been comprehensively performed or reported for this compound [9].

The vapor pressure of Recoflavone at 25 degrees Celsius is essentially negligible (0.0 ± 1.9 millimeters of mercury), indicating very low volatility under ambient conditions [2]. This extremely low vapor pressure is consistent with the high molecular weight (386.35-386.36 grams per mole) and extensive hydrogen bonding capacity of the molecule [1] [2] [10].

Solubility Characteristics

Recoflavone demonstrates distinctive solubility behavior that significantly impacts its pharmaceutical development and formulation strategies. The compound exhibits practical insolubility in water, which is characteristic of many flavonoid compounds with extensive methoxylation [11]. However, Recoflavone shows enhanced solubility in dimethyl sulfoxide, achieving concentrations up to 40 milligrams per milliliter (equivalent to 103.53 millimolar) [12].

The solubility profile of Recoflavone is pH-dependent, with the compound showing increased solubility at higher pH values due to ionization of the carboxylic acid functional group [11]. At low pH conditions, the compound maintains its practically insoluble state, but as the pH increases, ionization occurs, leading to enhanced aqueous solubility through the formation of the carboxylate anion [11].

This pH-dependent solubility behavior has direct implications for bioavailability and formulation development, particularly for ophthalmic applications where pH control is critical for both efficacy and tolerability [11] [13].

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Mass Spectrometry

Mass spectrometric analysis of Recoflavone provides definitive molecular characterization through accurate mass determination. The exact mass of Recoflavone has been measured as 386.100159 to 386.100168 atomic mass units, confirming the molecular formula C₂₀H₁₈O₈ [1] [3] [14]. High-resolution mass spectrometry enables precise identification and purity assessment of the compound [15].

The molecular ion peak appears at mass-to-charge ratio 386.1002, providing unambiguous identification of the intact molecule [14] [16]. Fragmentation patterns would be expected to show characteristic losses corresponding to the carboxyacetic acid side chain and methoxy groups, though detailed fragmentation studies are not extensively documented in the available literature.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural confirmation of Recoflavone, enabling verification of the flavone backbone and identification of substituent positions [16]. The compound contains 20 carbon atoms and 18 hydrogen atoms, providing a complex but interpretable nuclear magnetic resonance spectrum.

Proton nuclear magnetic resonance would be expected to show characteristic signals for the aromatic protons of both the flavone ring system and the dimethoxyphenyl substituent. The methoxy groups would appear as distinct singlets in the aliphatic region, while the carboxyacetic acid protons would show characteristic chemical shifts and coupling patterns [4] [5].

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with distinct signals for the carbonyl carbon of the flavone ring, the carboxylic acid carbon, and the various aromatic and aliphatic carbons throughout the molecule [4] [5].

Infrared Spectroscopy

Infrared spectroscopic analysis of Recoflavone reveals characteristic absorption bands that serve as fingerprints for functional group identification. The spectrum would be expected to show strong absorption bands corresponding to the carbonyl stretch of the flavone ring system, typically appearing in the region of 1650-1680 wavenumbers [16].

The carboxylic acid functional group would contribute characteristic absorption bands, including a broad hydroxyl stretch around 2500-3300 wavenumbers and a carbonyl stretch near 1710 wavenumbers. Aromatic carbon-carbon stretching vibrations would appear in the 1400-1600 wavenumber region, while ether linkages would show characteristic carbon-oxygen stretching around 1000-1300 wavenumbers [16].

Computational Prediction of Partition Coefficients (LogP) and pKa Values

Partition Coefficient Analysis

The lipophilicity of Recoflavone, expressed as the logarithm of the partition coefficient (LogP), has been computationally determined using multiple methodologies, yielding values in the range of 2.56 to 2.9492 [2] [17] [10]. This range reflects the variation inherent in different computational algorithms and databases used for LogP prediction [18].

The LogP value of approximately 2.7 indicates that Recoflavone exhibits moderate lipophilicity, falling within the optimal range for many pharmaceutical applications [10] [19]. This lipophilicity profile suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological activity [18] [20].

The partition coefficient is influenced by the balance between hydrophobic aromatic rings and hydrophilic functional groups, including the carboxylic acid and multiple ether linkages [20]. The presence of three methoxy groups contributes to the lipophilic character, while the carboxyacetic acid substituent provides hydrophilic balance [2] [10].

Ionization Characteristics

The pKa value of Recoflavone has not been experimentally determined or computationally predicted in the available literature, representing a significant gap in the physicochemical characterization of this compound [21] [22]. The carboxylic acid functional group would be expected to have a pKa value in the range of 3-5, typical for aromatic carboxylic acids [21].

Determination of the pKa value is crucial for understanding the ionization behavior of Recoflavone across physiological pH ranges and for optimizing formulation conditions [22]. The ionization state directly influences solubility, membrane permeability, and biological activity [11] [22].

The pH-dependent solubility behavior described in patent literature confirms the presence of an ionizable group, consistent with the carboxylic acid functionality, but quantitative pKa determination remains to be performed [11].

Computational Chemistry Applications

Advanced computational chemistry methods have been employed to predict various physicochemical properties of Recoflavone, including molecular descriptors relevant to drug development [16] [23] [24]. These calculations provide estimates of properties such as topological polar surface area (104.43 square angstroms), hydrogen bond donor count (1), hydrogen bond acceptor count (7-8), and rotatable bond count (7) [17] [10].

Molecular dynamics simulations and docking studies have been performed to evaluate the interaction of Recoflavone with various biological targets, providing insights into structure-activity relationships [16] [23] [24]. These computational approaches complement experimental characterization and guide further development of the compound.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Yang YM, Park S, Ji H, Kim TI, Kim EK, Kang KK, Shin DM. DA-6034 Induces [Ca(2+)]i Increase in Epithelial Cells. Korean J Physiol Pharmacol. 2014 Apr;18(2):89-94. doi: 10.4196/kjpp.2014.18.2.89. Epub 2014 Apr 3. PubMed PMID: 24757369; PubMed Central PMCID: PMC3994308.

3: Lee J, Shin KH, Kim JR, Lim KS, Jang IJ, Chung JY. Pharmacokinetics, safety and tolerability of DA-6034, an anti-inflammatory agent, after single and multiple oral administrations in healthy volunteers. Clin Drug Investig. 2014 Jan;34(1):37-42. doi: 10.1007/s40261-013-0147-0. PubMed PMID: 24158940.

4: Kim YW, Lee WH, Choi SM, Seo YY, Ahn BO, Kim SH, Kim SG. DA6034 promotes gastric epithelial cell migration and wound-healing through the mTOR pathway. J Gastroenterol Hepatol. 2012 Feb;27(2):397-405. doi: 10.1111/j.1440-1746.2011.06873.x. PubMed PMID: 21793913.

5: Ko SH, Yoo DY, Kim YJ, Choi SM, Kang KK, Kim H, Kim N, Kim JS, Kim JM. A mechanism for the action of the compound DA-6034 on NF-κB pathway activation in Helicobacter pylori-infected gastric epithelial cells. Scand J Immunol. 2011 Sep;74(3):253-63. doi: 10.1111/j.1365-3083.2011.02577.x. PubMed PMID: 21623862.

6: Seo MJ, Kim JM, Lee MJ, Sohn YS, Kang KK, Yoo M. The therapeutic effect of DA-6034 on ocular inflammation via suppression of MMP-9 and inflammatory cytokines and activation of the MAPK signaling pathway in an experimental dry eye model. Curr Eye Res. 2010 Feb;35(2):165-75. doi: 10.3109/02713680903453494. PubMed PMID: 20136427.

7: Choi SM, Seo MJ, Lee YG, Lee MJ, Jeon HJ, Kang KK, Ahn BO, Yoo M. Effects of DA-6034, a flavonoid derivative, on mucin-like glycoprotein and ocular surface integrity in a rabbit model. Arzneimittelforschung. 2009;59(10):498-503. PubMed PMID: 19998577.

8: Choi SM, Lee YG, Seo MJ, Kang KK, Ahn BO, Yoo M. Effects of DA-6034 on aqueous tear fluid secretion and conjunctival goblet cell proliferation. J Ocul Pharmacol Ther. 2009 Jun;25(3):209-14. doi: 10.1089/jop.2008.0126. PubMed PMID: 19456255.

9: Kim JW, Kim BG, Lee KL, Jeong JB, Jung YJ, Kim JS, Jung HC, Song IS. The effects of DA-6034 on NF-kappaB activity induced by lipopolysaccharide or tumor necrosis factor alpha in a human colonic epithelial cell line. Hepatogastroenterology. 2008 Nov-Dec;55(88):2059-64. PubMed PMID: 19260477.

10: Jang SW, Lee JW, Park SH, Kim JH, Yoo M, Na DH, Lee KC. Gastroretentive drug delivery system of DA-6034, a new flavonoid derivative, for the treatment of gastritis. Int J Pharm. 2008 May 22;356(1-2):88-94. doi: 10.1016/j.ijpharm.2007.12.042. Epub 2008 Jan 9. PubMed PMID: 18276090.

11: Nam SY, Kim JS, Kim JM, Lee JY, Kim N, Jung HC, Song IS. DA-6034, a derivative of flavonoid, prevents and ameliorates dextran sulfate sodium-induced colitis and inhibits colon carcinogenesis. Exp Biol Med (Maywood). 2008 Feb;233(2):180-91. doi: 10.3181/0707-RM-186. PubMed PMID: 18222973.

12: Choi SM, Shin JH, Kang KK, Ahn BO, Yoo M. Gastroprotective effects of DA-6034, a new flavonoid derivative, in various gastric mucosal damage models. Dig Dis Sci. 2007 Nov;52(11):3075-80. Epub 2007 Apr 4. PubMed PMID: 17406830.

13: Lee JS, Kim HS, Hahm KB, Sohn MW, Yoo M, Johnson JA, Surh YJ. Inhibitory effects of 7-carboxymethyloxy-3',4',5-trimethoxyflavone (DA-6034) on Helicobacter pylori-induced NF-kappa B activation and iNOS expression in AGS cells. Ann N Y Acad Sci. 2007 Jan;1095:527-35. PubMed PMID: 17404066.

14: Kim EJ, Chung MY, Chung HJ, Son MW, Kwon JW, Yoo M, Lee MG. Pharmacokinetics of 7-carboxymethyloxy-3',4',5-trimethoxy flavone (DA-6034), a derivative of flavonoid, in mouse and rat models of chemically-induced inflammatory bowel disease. J Pharm Pharmacol. 2006 Jan;58(1):27-35. PubMed PMID: 16393461.

15: Chung HJ, Choi YH, Choi HD, Jang JM, Shim HJ, Yoo M, Kwon JW, Lee MG. Pharmacokinetics of DA-6034, an agent for inflammatory bowel disease, in rats and dogs: Contribution of intestinal first-pass effect to low bioavailability in rats. Eur J Pharm Sci. 2006 Mar;27(4):363-74. Epub 2006 Jan 4. PubMed PMID: 16387482.

16: Yang SH, Bae SK, Kwon JW, Yoo M, Lee MG. Gender differences in the pharmacokinetics of DA-6034, a derivative of flavonoids, in rats. Biopharm Drug Dispos. 2006 Jan;27(1):47-51. PubMed PMID: 16302288.

17: Kim YS, Son M, Ko JI, Cho H, Yoo M, Kim WB, Song IS, Kim CY. Effect of DA-6034, a derivative of flavonoid, on experimental animal models of inflammatory bowel disease. Arch Pharm Res. 1999 Aug;22(4):354-60. PubMed PMID: 10489873.